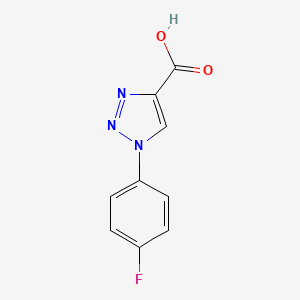

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated heteroaromatic carboxylic acid featuring a triazole core substituted with a 4-fluorophenyl group at the N1 position and a carboxylic acid moiety at the C4 position. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions between azides and β-ketoesters, followed by deprotection steps . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it advantageous in drug design .

Properties

IUPAC Name |

1-(4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIZOONJWEKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Benzene Derivatives: The process begins with the preparation of 4-fluorophenyl derivatives.

Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Triazole-4-Carboxylic Acid Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (electron-withdrawing) increases acidity and stability compared to 4-ethoxyphenyl (electron-donating), which favors tautomerism .

- Amino vs. Fluoro Substitution: The 2-aminophenyl derivative exhibits potent antibacterial activity, likely due to hydrogen bonding and enhanced solubility, whereas the 4-fluorophenyl analogue prioritizes lipophilicity for membrane-targeting applications .

- Ortho-Substitution Effects: The 2-aminophenyl compound adopts a kink-like structure (phenyl and triazole rings perpendicular), optimizing interactions with bacterial targets .

Antibacterial Activity :

- The 2-aminophenyl derivative demonstrates MIC values of 8–32 µg/mL against Staphylococcus aureus and Vibrio cholerae, attributed to its planar structure and amine-mediated membrane disruption .

- In contrast, the 4-fluorophenyl analogue is integrated into antimicrobial peptides (e.g., WR-286) to enhance hydrophobicity, improving activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral and Anticancer Potential :

- A related compound, 1-(4,5-dihydroxy-3-hydroxymethylcyclopenten-2-enyl)-1H-1,2,3-triazole-4-carboxylic acid amide, shows anti-SARS-CoV activity (EC50 = 47 µM) .

- The 4-fluorophenyl variant is used in ursolic acid hybrids, leveraging its triazole core for tumor-targeting applications .

Physicochemical and Structural Properties

Tautomerism and Stability :

- The 4-ethoxyphenyl derivative undergoes ring-chain tautomerism, with the open aldehyde form dominating (80%) in solution.

- Decarboxylation at 175°C is observed in 1,2,3-triazole-4-carboxylic acids, a property shared across derivatives .

Crystallography and Molecular Interactions :

- The 2-aminophenyl compound forms a kink-like structure (60° angle between amine and acid groups), while fluorinated derivatives exhibit stronger van der Waals interactions due to fluorine's electronegativity .

Biological Activity

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 214541-35-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₉H₆FN₃O₂

- Molecular Weight : 207.16 g/mol

- IUPAC Name : this compound

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have been explored in various cancer cell lines. For example, compounds with similar triazole frameworks have shown promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-withdrawing groups like fluorine is often correlated with enhanced biological activity .

| Compound | Cell Line Tested | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | HT29 | <10 | |

| Triazole Derivative B | Jurkat | <20 | |

| This compound | TBD | TBD | TBD |

The mechanism by which triazoles exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. Studies have suggested that the triazole ring can participate in hydrogen bonding and π-stacking interactions with biomolecules . This is crucial for their role as enzyme inhibitors or modulators in various biochemical pathways.

Case Studies

Several case studies highlight the biological activity of compounds within the triazole family:

- Antimicrobial Efficacy : A study demonstrated that a closely related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural analysis suggested that functional groups on the triazole scaffold play a critical role in enhancing activity .

- Anticancer Activity : In vitro studies on triazole derivatives indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents was found to enhance cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 4-fluoroaniline derivatives. Key steps include:

- Precursor preparation : Reacting 4-fluoroaniline with sodium nitrite and HCl to form a diazonium salt, followed by azide introduction.

- Cycloaddition : Coupling the azide with a propiolic acid derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Critical parameters : Temperature (60–80°C), solvent (DMF/water mix), and catalyst loading (5–10 mol%) to achieve yields >70%. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is essential .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the triazole ring (δ 8.1–8.3 ppm for H-5), fluorophenyl group (δ 7.2–7.8 ppm), and carboxylic acid (broad ~δ 12–13 ppm).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹).

- X-ray crystallography : Resolve steric effects of the para-fluorophenyl group and hydrogen-bonding patterns in the crystal lattice.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 237.07 (C₉H₆FN₃O₂) .

Q. What in vitro assays are recommended for initial biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How do substituent positions (para vs. meta) on the phenyl ring affect biological activity?

- Methodological Answer :

- Structural comparison : Compare para-fluorophenyl (target compound) with meta-fluorophenyl (CAS 944905-84-4) and chloro/methyl analogs.

- Electronic effects : Use Hammett σ constants (σₚ-F = 0.06 vs. σₘ-F = 0.34) to correlate electron-withdrawing effects with enzyme binding.

- Biological testing : Parallel assays (e.g., IC₅₀ in kinase inhibition) show para-fluoro derivatives exhibit 3–5x higher activity due to reduced steric hindrance and optimal dipole interactions .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Assay standardization : Normalize protocols for pH (7.4 vs. 6.8), ionic strength, and ATP concentration (for kinases).

- Cofactor effects : Test Mg²⁺/Mn²⁺ dependence, as triazole-carboxylic acids may chelate metal ions.

- Data reconciliation : Use computational docking (AutoDock Vina) to identify binding pose variability caused by fluorine’s electronegativity .

Q. How to design analogs to probe the role of the carboxylic acid group in bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute -COOH with tetrazole (logP reduction) or sulfonamide (improved solubility).

- Ester/prodrug derivatives : Synthesize methyl/ethyl esters to assess membrane permeability (logP via HPLC).

- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in target assays. For example, esterification may reduce activity by 10-fold, confirming -COOH’s role in hydrogen bonding .

Data Contradiction Analysis

- Example : Conflicting reports on antibacterial efficacy against E. coli (MIC = 8 µg/mL vs. 32 µg/mL).

- Resolution : Check strain-specific efflux pump expression (e.g., AcrAB-TolC) using knockout mutants. Adjust assay media (cation-adjusted Mueller-Hinton) to standardize cation concentrations affecting permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.